Cas no 10347-09-8 (2,8,10-Trioxa-5-azaundecanoicacid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester)

2,8,10-Trioxa-5-azaundecanoicacid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester structure
10347-09-8 structure
Product name:2,8,10-Trioxa-5-azaundecanoicacid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester
CAS No:10347-09-8
MF:C20H20Cl2N4O8
MW:515.300803184509
CID:214941
PubChem ID:82568

2,8,10-Trioxa-5-azaundecanoicacid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate
    • 2,8,10-Trioxa-5-azaundecanoicacid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester
    • dimethyl [[p-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis(ethylenecarbonate)
    • 1,3-bis(octadecanoyloxy)propan-2-yl 2-(trimethylammonio)ethyl phosphate
    • 1,3-Distearoylglycero-2-phosphocholine
    • AC1L4V1E
    • AC1Q63EX
    • AR-1B6700
    • CTK1H2375
    • KST-1A9651
    • EINECS 233-756-7
    • NS00023238
    • Carbonic acid, methyl ester, diester with 2,2'-[[p-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]diethanol
    • 1,3-di(octadecanoyloxy)propan-2-yl2-(trimethylazaniumyl)ethylphosphate
    • Carbonic acid, ((p-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)diethylene dimethyl ester
    • 2,8,10-Trioxa-5-azaundecanoic acid, 5-(4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)-9-oxo-, methyl ester
    • Dimethyl ((p-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis(ethylenecarbonate)
    • Ethanol, 2,2'-[[p-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]di-, bis(methyl carbonate)
    • 10347-09-8
    • 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)-3-oxo-, methyl ester
    • [(2,6-Dichloro-4-nitrophenyl)azo]-4-[N-bis(2-methoxycarbonyloxyethyl)amino]benzene
    • 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester
    • 2,8,10-Trioxa-5-azaundecanoic acid, 5-[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-9-oxo-, methyl ester
    • DTXSID7065045
    • ((2,6-Dichloro-4-nitrophenyl)azo)-4-(N-bis(2-methoxycarbonyloxyethyl)amino)benzene
    • 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate
    • RT5T3XYS6E
    • Inchi: InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3
    • InChI Key: QVOSSHZMHWUKKG-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCCCCCCCCCC(OCC(OP(OCC[N+](C)(C)C)(=O)[O-])COC(CCCCCCCCCCCCCCCCC)=O)=O

Computed Properties

  • Exact Mass: 514.066
  • Monoisotopic Mass: 514.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145A^2
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.43
  • Boiling Point: 644.2°Cat760mmHg
  • Flash Point: 343.4°C
  • Refractive Index: 1.589
  • PSA: 121.00000
  • LogP: 13.24240

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